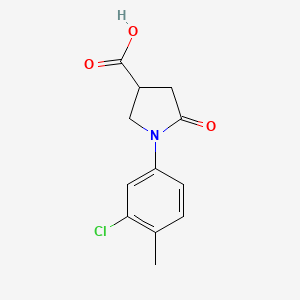

1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNNLWVFRWATKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176589 | |

| Record name | 1-(3-Chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-66-8 | |

| Record name | 1-(3-Chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63674-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with pyrrolidine-2,5-dione under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloro group in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid:

Chemical Information

- Name: 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is the common name for the compound .

- Formula: Its molecular formula is C12H12ClNO3 .

- Molecular Weight: The compound has a molecular weight of 253.68 .

- CAS Number: The CAS number is 63674-66-8 .

Safety and Handling

- Hazard Information: It is labeled with the GHS pictogram "GHS07", signal word "Warning," and hazard statements H315, H319, and H335 .

- Safety Precautions: The precautionary statements include P261, P305+351+338, and P302+352 .

- First Aid: In case of skin contact, immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes .

- Storage: It should be stored sealed in a dry room at room temperature .

Potential Applications

While the search results do not explicitly detail the applications of "1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid," they do provide some clues:

- Reagent: It is intended for use in tests and research and should not be used as a pharmaceutical, food, or household item .

- Starting material: It can be used as a starting material for hundreds of useful compounds, like biologics, steel protectives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins, and plastics .

Important Considerations

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with key analogs based on substituent effects, physicochemical properties, and bioactivity:

Key Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Antioxidant Activity

- Hydroxyl Groups: Derivatives with 2-hydroxyphenyl substituents (e.g., compound 1-(5-Chloro-2-hydroxyphenyl)-...) exhibit superior antioxidant activity due to radical scavenging via phenolic -OH groups. For example, compound 10 (1,3,4-oxadiazole derivative) showed 1.5× higher DPPH inhibition than ascorbic acid .

- Chloro vs.

- Carboxylic Acid Group : Free -COOH at C3 correlates with high reducing power, as seen in compounds 6 (OD = 1.675) and 7 (OD = 1.573) .

Impact of Methyl and Nitro Groups

- This trade-off may limit bioavailability compared to hydroxylated analogs .

- Nitro Groups : Nitro-substituted derivatives (e.g., compound 3 ) demonstrate modulated redox activity, with melting points >180°C indicating high crystallinity and stability .

Antimicrobial and Pharmaceutical Potential

- Heterocyclic Moieties : Derivatives with 1,3,4-oxadiazole or triazole rings (e.g., compound 21 ) show dual antioxidant and antimicrobial activity, suggesting broad therapeutic utility .

- Structural Rigidity : Compounds like 1-(2,6-dimethylphenyl)-... exhibit steric hindrance, which may optimize target binding in drug-receptor interactions .

Actividad Biológica

1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63674-66-8) is an organic compound belonging to the class of pyrrolidine carboxylic acids. It exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 253.69 g/mol. The structure features a chloro-substituted phenyl ring and a pyrrolidine ring with a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent against various pathogens, particularly Gram-positive bacteria. A study demonstrated that derivatives of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited structure-dependent antimicrobial activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. faecalis | 16 µg/mL |

| Compound C | C. difficile | 32 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, potentially through the inhibition of specific enzymes involved in inflammatory pathways. It may interact with cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

The mechanism by which 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This interaction can alter enzyme activity or receptor signaling pathways, resulting in therapeutic effects such as reduced inflammation or microbial growth inhibition .

Research Findings

Recent studies have explored various derivatives of this compound to enhance its biological efficacy. For instance, modifications to the phenyl ring or the pyrrolidine structure have resulted in compounds with improved antimicrobial potency and reduced cytotoxicity against human cells .

Case Study: Anticancer Activity

In a separate investigation, derivatives were assessed for anticancer activity using human lung cancer cell lines (A549). Certain modifications showed promising results, indicating potential for further development as anticancer agents .

Q & A

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities. A purity threshold of ≥95% is typical for research-grade material .

- NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify residual solvents or byproducts. The lactam carbonyl signal (~170 ppm in ¹³C NMR) is a key diagnostic.

Q. Advanced

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with LC-MS monitor hydrolytic or oxidative decomposition. For hygroscopic compounds, dynamic vapor sorption (DVS) assesses moisture uptake .

- Spectroscopic Mapping : Microspectroscopic techniques (e.g., FTIR imaging) detect polymorphic changes in solid-state samples stored at 2–8°C versus ambient conditions .

What computational modeling approaches are suitable for predicting the reactivity and electronic properties of this pyrrolidine derivative?

Q. Advanced

- DFT Calculations : Using Gaussian 16 with the B3LYP/6-311++G(d,p) basis set, optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The electron-withdrawing chloro and methyl groups likely reduce HOMO energy, influencing redox reactivity .

- Molecular Dynamics (MD) : Simulate solvation in explicit water or DMSO to assess conformational flexibility and aggregation tendencies. Tools like GROMACS or AMBER parameterize force fields for pyrrolidine rings .

How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Q. Advanced

- Derivatization : Introduce substituents at the pyrrolidine 3-carboxylic acid position (e.g., amides, esters) using succinic anhydride or acyl chlorides. For example, coupling with 4-methyl-2-pyridinylamine via EDC/HOBt chemistry generates analogs for screening .

- In Silico Screening : Dock the compound into target proteins (e.g., PYCR1 enzyme) using AutoDock Vina. Compare binding affinities with known inhibitors to prioritize in vitro assays .

- Biological Assays : Test antimicrobial activity via microdilution (MIC against S. aureus, E. coli) and cytotoxicity via MTT assays (IC50 in HeLa cells) .

What strategies can be employed to resolve contradictions in reported synthetic yields or spectral data for this compound?

Q. Advanced

- Reproducibility Trials : Replicate published procedures (e.g., from ) while varying catalysts (Pd vs. Cu), solvents (DMF vs. toluene), and stoichiometry. Use DOE (Design of Experiments) to identify critical factors.

- Multi-Technique Validation : Cross-validate NMR and LC-MS data with SCXRD to confirm structural assignments. For example, discrepancies in carbonyl signals may arise from tautomerism, resolved via variable-temperature NMR .

- Collaborative Studies : Share samples with independent labs for round-robin testing, ensuring instrument calibration (e.g., NMR referencing to TMS) and standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.